molecular formula C32H26O10 B1254607 Fonsecinone A CAS No. 95152-75-3

Fonsecinone A

货号: B1254607
CAS 编号: 95152-75-3
分子量: 570.5 g/mol
InChI 键: FFNPXDMNZBCNMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fonsecinone A is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.

科学研究应用

Antibacterial Properties

Fonsecinone A has demonstrated significant antibacterial activity against various drug-resistant pathogens. In a study evaluating 218 fungal metabolites, this compound exhibited potent inhibitory effects against:

  • Escherichia coli (including extended-spectrum β-lactamase (ESBL)-producing strains)
  • Pseudomonas aeruginosa
  • Enterococcus faecalis
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for this compound were reported as follows:

PathogenMIC (μg/mL)
ESBL-producing E. coli4.26
P. aeruginosa17.04
E. faecalis4.26

These values indicate that this compound is comparable to established antibiotics such as amikacin, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

  • In Vitro Antibacterial Screening : In a comprehensive screening involving various fungal metabolites, this compound was highlighted for its potent activity against multiple antibiotic-resistant strains, indicating its potential utility in treating nosocomial infections .
  • Molecular Docking Studies : The binding interactions of this compound with FabI were analyzed using molecular docking techniques, which provided insights into its mechanism of action and supported its classification as a promising antibiotic candidate .
  • Potential for Therapeutic Development : Given its low toxicity and effective antimicrobial properties, this compound is being considered for therapeutic applications in combating drug-resistant infections, emphasizing the need for further clinical evaluations and development efforts .

常见问题

Basic Research Questions

Q. Q1. What experimental methodologies are recommended for the initial isolation and structural characterization of Fonsecinone A?

Methodological Answer: For isolation, employ chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays or spectral data. Structural characterization requires a combination of NMR (1D/2D), mass spectrometry (HR-ESI-MS), and X-ray crystallography for unambiguous stereochemical assignment. Ensure purity validation via HPLC-UV/ELSD and elemental analysis. Experimental protocols must be detailed to enable reproducibility, including solvent systems, retention factors, and spectral acquisition parameters .

Q. Q2. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer: Adopt a tiered approach:

In vitro screening against target-specific assays (e.g., enzyme inhibition, cytotoxicity using MTT assays).

Dose-response studies to calculate IC50/EC50 values with appropriate controls (positive/negative, solvent-only).

Mechanistic studies (e.g., fluorescence-based binding assays, flow cytometry for apoptosis).
Validate results using orthogonal methods (e.g., Western blotting for protein expression). Report statistical significance (p-values ≤0.05) and confidence intervals .

Q. Q3. What analytical strategies ensure accurate quantification of this compound in complex matrices (e.g., plant extracts)?

Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy). For natural product matrices, employ matrix-matched calibration curves to account for interference .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Address discrepancies through:

Replication studies under standardized conditions (cell lines, assay protocols).

Meta-analysis of raw data to identify confounding variables (e.g., solvent polarity, incubation time).

Structural verification to confirm compound identity (e.g., batch-to-batch consistency, degradation studies).
Cross-reference findings with theoretical frameworks (e.g., structure-activity relationships) to contextualize outliers .

Q. Q5. What computational approaches are suitable for predicting this compound’s molecular targets and binding modes?

Methodological Answer: Combine:

Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., Protein Data Bank).

Molecular dynamics simulations (GROMACS, AMBER) to assess binding stability.

Pharmacophore modeling (LigandScout) to identify critical interaction motifs.
Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. Q6. How can researchers integrate omics data (genomics, metabolomics) to elucidate this compound’s biosynthetic pathways?

Methodological Answer:

Transcriptome mining for co-expressed genes in native organisms (e.g., fungi).

Isotope labeling (13C/2H) to trace precursor incorporation via NMR or MS.

CRISPR-Cas9 knockouts to disrupt candidate biosynthetic gene clusters.
Leverage bioinformatics tools (antiSMASH, MZmine) for pathway reconstruction .

Q. Q7. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Semi-synthesis : Modify natural this compound via regioselective reactions (e.g., acetylation, oxidation).

Total synthesis : Design retrosynthetic pathways prioritizing stereochemical control (e.g., asymmetric catalysis).

Parallel synthesis : Use combinatorial libraries to screen substituent effects.
Characterize derivatives via chiral HPLC and circular dichroism (CD) to confirm stereochemistry .

Q. Methodological and Theoretical Frameworks

Q. Q8. How should researchers align this compound studies with broader theoretical frameworks in natural product drug discovery?

Methodological Answer:

Hypothesis-driven design : Link bioactivity to evolutionary ecology (e.g., fungal defense mechanisms).

Systems pharmacology : Map interactions using network analysis (Cytoscape) to identify polypharmacology.

Cheminformatics : Compare chemical similarity to known drugs (Tanimoto coefficients, PubChem).
Contextualize findings within existing literature to address knowledge gaps .

Q. Q9. What statistical methods are critical for analyzing dose-dependent and time-course experimental data?

Methodological Answer:

Non-linear regression (GraphPad Prism) for curve fitting (e.g., sigmoidal dose-response).

ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.

Survival analysis (Kaplan-Meier, Cox regression) for longitudinal studies.
Report effect sizes and avoid overinterpreting non-significant trends .

Q. Q10. How can researchers ensure ethical and reproducible reporting of this compound data?

Methodological Answer:

FAIR principles : Share raw data (spectra, assay results) in public repositories (e.g., Zenodo, ChEMBL).

MIAME/MIAPE compliance : Detail experimental conditions (e.g., cell passage numbers, instrument settings).

Pre-registration : Submit study protocols to platforms like Open Science Framework to mitigate bias .

属性

CAS 编号

95152-75-3

分子式

C32H26O10

分子量

570.5 g/mol

IUPAC 名称

5-hydroxy-9-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)29(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3

InChI 键

FFNPXDMNZBCNMN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O

规范 SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O

同义词

fonsecinone A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。